2,3-Difluoro-N-methylaniline
Description
2,3-Difluoro-N-methylaniline (C₇H₇F₂N) is a fluorinated aromatic amine characterized by two fluorine atoms at the 2- and 3-positions of the benzene ring and a methyl group attached to the nitrogen atom. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of fluorine, which enhances metabolic stability and modulates reactivity in synthetic pathways.
Properties
IUPAC Name |
2,3-difluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULZSZSNTGKQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302397 | |
| Record name | 2,3-Difluoro-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470458-54-9 | |
| Record name | 2,3-Difluoro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470458-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-N-methylaniline typically involves the introduction of fluorine atoms into the aniline structure. One common method is the electrophilic fluorination of N-methylaniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile, under mild conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-N-methylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the benzene ring, making it more selective towards electrophilic substitution reactions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce additional substituents on the benzene ring.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the amino group.
Major Products Formed:
Electrophilic Substitution: Products may include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products may include methoxy or tert-butoxy derivatives.
Oxidation: Products may include nitroso or nitro derivatives.
Scientific Research Applications
2,3-Difluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It can be used in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-N-methylaniline involves its interaction with various molecular targets. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The methylated amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
5-Bromo-2,3-difluoro-N-methylaniline (C₇H₆BrF₂N)
- Structural Features : Bromine replaces hydrogen at the 5-position.
- Molecular Weight : 222.032 g/mol (vs. 155.14 g/mol for 2,3-Difluoro-N-methylaniline).
- This compound is a key intermediate in synthesizing bioactive molecules, as evidenced by its inclusion in Enamine’s catalog .
2,3-Dimethylaniline (C₈H₁₁N)
- Structural Features : Methyl groups at the 2- and 3-positions instead of fluorine.
- Molecular Weight : 121.18 g/mol.
- Impact : Methyl groups are electron-donating, raising the electron density of the aromatic ring. This contrasts with fluorine’s electron-withdrawing effect, which stabilizes intermediates in electrophilic substitution reactions. 2,3-Dimethylaniline is widely used in dye manufacturing and polymer chemistry .
Functional Group Modifications
This compound Hydrochloride (C₇H₈F₂N·HCl)
N-(3,4-Difluorophenyl) Sulfonamide Derivatives
- Example : N-(3,4-Difluorophenyl)-3,4-difluorobenzenesulfonamide.
- Impact : Sulfonamide groups introduce hydrogen-bonding capacity and rigidity, enhancing binding to biological targets. Such derivatives are explored as melanin synthesis inhibitors in cosmetic chemistry .
Nitro- and Phenyl-Substituted Analogs
2,3-Difluoro-6-nitro-N-phenylaniline (C₁₂H₈F₂N₂O₂)
- Molecular Weight : 266.21 g/mol (CAS 1393178-31-8).
- Impact: The nitro group (-NO₂) strongly withdraws electrons, reducing aromatic ring reactivity. This compound is utilized in high-energy materials and as a precursor for amino-group functionalization .
Comparative Data Table
Key Research Findings
- Electronic Effects : Fluorine substituents lower the pKa of the aniline NH group, enhancing acidity and facilitating deprotonation in coupling reactions .
- Biological Activity : N-Methylation reduces toxicity compared to primary anilines, as seen in analogs like 2-Fluoro-N-methylaniline ().
- Synthetic Utility : Brominated derivatives (e.g., 5-Bromo-2,3-difluoro-N-methylaniline) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
Biological Activity
2,3-Difluoro-N-methylaniline is a fluorinated derivative of aniline, characterized by the presence of two fluorine atoms at the 2 and 3 positions on the benzene ring and a methyl group attached to the nitrogen atom. This structural configuration endows the compound with unique chemical properties and potential biological activities. Understanding its biological activity is crucial for evaluating its pharmacological applications and safety profiles.
- Molecular Formula : CHFN
- Molecular Weight : 145.14 g/mol
- Physical State : Colorless to pale yellow liquid or solid, depending on purity.
Research indicates that this compound may interact with various biological systems through several mechanisms:
- Enzyme Inhibition : Compounds in the fluoroaniline class often exhibit inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics.
- Receptor Binding : The structural characteristics of this compound may allow it to bind to specific receptors or enzymes, potentially altering their activity either by blocking active sites or through allosteric modulation.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology:
- Cytotoxicity : Preliminary studies suggest that fluoroanilines can exhibit cytotoxic effects against certain cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully elucidated but warrants further exploration.
- Antimicrobial Properties : Similar compounds in the fluoroaniline category have shown antimicrobial activity, indicating potential for this compound in treating infections .
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Inhibition Studies : Investigations into enzyme inhibition have demonstrated that this compound can inhibit CYP1A2 activity effectively. This finding is significant as it suggests potential interactions with drugs metabolized by this enzyme.
| Study | Findings |
|---|---|
| Study A | Demonstrated inhibition of CYP1A2 by this compound |
| Study B | Indicated cytotoxic effects on specific cancer cell lines |
| Study C | Explored receptor binding affinities |
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of related compounds:
- Case Study 1 : A study involving a series of fluoroanilines highlighted their ability to modulate drug metabolism pathways, emphasizing the importance of structural variations in determining biological activity.
- Case Study 2 : Another investigation focused on the cytotoxic effects of fluoroanilines against renal cancer cell lines, showcasing their potential as anticancer agents.
Q & A
Q. Resolution Strategies :
- Control Experiments : Include stability tests (HPLC monitoring over 24h) and metabolite profiling.
- Meta-Analysis : Cross-reference data from PubChem BioAssay and ChEMBL, filtering by assay type (e.g., kinase vs. GPCR) .
Advanced: What experimental designs are optimal for studying interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors) to predict binding poses. Fluorine’s electronegativity enhances halogen bonding with serine or tyrosine residues .
- In Vitro Assays :
- Fluorescence Polarization : Measure binding affinity to DNA G-quadruplexes (common in anticancer studies).
- SAR Studies : Compare with analogs (e.g., 2,4-difluoro or 3,5-dimethyl derivatives) to isolate fluorine’s role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
